Methyl 4-(3-oxobutanamido)benzoate

Description

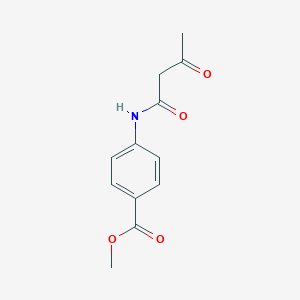

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-oxobutanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXPQXHSMOPJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353215 | |

| Record name | Methyl 4-(3-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67093-75-8 | |

| Record name | Methyl 4-(3-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for Analogous Benzoate (B1203000) Derivatives and Related Amides

The construction of molecules analogous to "Methyl 4-(3-oxobutanamido)benzoate" typically involves a series of reliable and well-documented synthetic transformations.

Esterification Processes and Reaction Mechanisms

The formation of the methyl benzoate core of the target molecule is achieved through esterification. Several key methods are available:

Fischer-Speier Esterification : This classic method involves the reaction of a carboxylic acid with an alcohol under acidic catalysis. wikipedia.orgorganic-chemistry.org For instance, 4-aminobenzoic acid can be reacted with methanol (B129727) in the presence of a strong acid like sulfuric acid. 88guru.commdpi.com The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol, proton transfer, and subsequent elimination of water to form the ester. wikipedia.orgpsiberg.com

Steglich Esterification : For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. organic-chemistry.orgcommonorganicchemistry.comrsc.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. rsc.orgwikipedia.orgorganic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.orgwikipedia.org DMAP acts as an acyl transfer reagent, accelerating the reaction and suppressing side reactions. organic-chemistry.orgrsc.org

Alkylation with Alkyl Halides : Another approach involves the reaction of a carboxylate salt with an alkyl halide, such as methyl iodide. This SN2 reaction provides a non-acidic route to the ester.

Interactive Data Table: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive, suitable for large scale. 88guru.commdpi.com | Reversible, harsh conditions. wikipedia.orgorganic-chemistry.org |

| Steglich | Carboxylic Acid, Alcohol, DCC, DMAP | Room Temperature | Mild conditions, good for sensitive substrates. organic-chemistry.orgwikipedia.org | DCC is an allergen, byproduct formation. wikipedia.org |

| Alkylation | Carboxylate Salt, Alkyl Halide (e.g., CH₃I) | Aprotic Solvent | Avoids strong acid. | Alkyl halides can be toxic. |

Amide Bond Formation Strategies

The formation of the amide linkage is a critical step in the synthesis of "this compound". Key strategies include:

Acylation with Acyl Chlorides or Anhydrides : A common method involves the reaction of an amine with an acyl chloride or anhydride. vedantu.com This reaction is typically carried out in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acidic byproduct. iitk.ac.inpw.livebyjus.com

Carbodiimide Coupling : Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation under mild conditions. chemistrysteps.compeptide.comyoutube.com These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. organic-chemistry.orgchemistrysteps.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to improve yields and prevent side reactions. peptide.comluxembourg-bio.com

Schotten-Baumann Reaction : This method involves the acylation of an amine with an acyl chloride in a biphasic system, typically with an aqueous base like sodium hydroxide. vedantu.comiitk.ac.inbyjus.comchemistnotes.com The base neutralizes the generated hydrochloric acid, driving the reaction forward. pw.livebyjus.com

Interactive Data Table: Amide Bond Formation Strategies

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acylation with Acyl Halides | Amine, Acyl Chloride, Base | Often room temperature | High reactivity, good yields. vedantu.com | Formation of acidic byproducts. iitk.ac.inpw.live |

| Carbodiimide Coupling (DCC/EDC) | Amine, Carboxylic Acid, Coupling Reagent | Mild, room temperature | High efficiency, mild conditions. chemistrysteps.compeptide.com | Potential for side reactions, allergens. peptide.comluxembourg-bio.com |

| Schotten-Baumann | Amine, Acyl Chloride, Aqueous Base | Biphasic system | Simple and effective. iitk.ac.inchemistnotes.com | Can be vigorous, not for base-sensitive substrates. |

Coupling Reactions (e.g., Heck Reaction Analogs for Related Structures)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of related aromatic structures. researchgate.netnih.gov

Heck Reaction : This reaction couples an aryl halide or triflate with an alkene to form a substituted alkene. wikipedia.orgyoutube.comyoutube.com The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination. catalysis.blognih.gov

Suzuki and Stille Reactions : The Suzuki reaction couples an aryl halide with an organoboron compound, organic-chemistry.orgharvard.edu while the Stille reaction utilizes an organotin reagent. researchgate.netnih.govrsc.org These reactions are highly versatile for forming carbon-carbon bonds. researchgate.netnih.gov

Friedel-Crafts Acylation and Subsequent Transformations in Intermediates

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. pw.liveyoutube.com

Reaction and Mechanism : This electrophilic aromatic substitution reaction typically uses a Lewis acid catalyst like aluminum chloride (AlCl₃) to activate an acyl halide or anhydride. pw.liveyoutube.comkhanacademy.orgquora.com The catalyst helps generate a highly electrophilic acylium ion, which then attacks the aromatic ring. youtube.comdoubtnut.com A key advantage is that the product, an aryl ketone, is generally less reactive than the starting material, preventing over-acylation. The introduced acyl group can then be further modified.

Advanced Synthetic Approaches

Modern organic synthesis employs advanced catalytic methods to enhance efficiency and selectivity.

Catalysis in Organic Synthesis (e.g., Palladium-Catalyzed Reactions, Lewis Acid Catalysis)

Palladium-Catalyzed Reactions : Beyond cross-coupling, palladium catalysts are crucial for reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.govlibretexts.orgjk-sci.comorganic-chemistry.org This offers a milder alternative to traditional amination methods.

Lewis Acid Catalysis : Lewis acids are not limited to Friedel-Crafts reactions. They can activate carboxylic acids and their derivatives towards nucleophilic attack, facilitating esterification and amidation reactions under milder conditions. researchgate.netlookchem.comnih.govresearchgate.netacs.org For example, zirconium-based catalysts have shown effectiveness in direct amidation. nih.govacs.org The use of Lewis acids can offer high selectivity and enable reactions that are otherwise difficult. researchgate.netresearchgate.net

Interactive Data Table: Advanced Catalytic Approaches

| Catalytic Approach | Catalyst Example | Application in Synthesis of Related Structures | Key Advantages |

| Palladium-Catalyzed Reactions | Pd(OAc)₂, Pd(PPh₃)₄ | C-C and C-N bond formation (Heck, Suzuki, Buchwald-Hartwig). wikipedia.orgorganic-chemistry.orgwikipedia.org | High functional group tolerance, mild conditions. wikipedia.orglibretexts.org |

| Lewis Acid Catalysis | AlCl₃, ZrCl₄ | Friedel-Crafts acylation, activation for amidation. pw.livenih.govacs.org | High selectivity, enables difficult transformations. researchgate.netresearchgate.net |

Multicomponent Reaction Strategies (e.g., Ugi Reaction Applications)

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. While direct application of the Ugi reaction for the synthesis of "this compound" is not prominently documented, the principles of MCRs are relevant to the synthesis of its core β-ketoamide structure. For instance, variations of the Asinger and Hantzsch reactions are classic examples of MCRs that generate heterocyclic compounds from β-dicarbonyl precursors. nih.gov

The synthesis of α-ketoamides and other complex amide structures has been achieved through innovative three-component processes. nih.gov These reactions often involve the generation of reactive intermediates that subsequently combine to form the final product in a highly convergent manner. nih.gov The development of MCRs for producing libraries of structurally related compounds is a key strategy in medicinal chemistry and materials science. mdpi.com

Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted Reactions, Solvent Selection)

Green chemistry principles are increasingly being integrated into the synthesis of "this compound" and related compounds to enhance sustainability. A significant advancement in this area is the use of microwave-assisted synthesis. ajrconline.orgnih.gov Microwave irradiation offers a dramatic reduction in reaction times, often from hours or days to mere minutes, coupled with an improvement in product yields and purity. ajrconline.orgnih.govanton-paar.com This technique relies on the efficient and uniform heating of the reaction mixture through direct interaction with the molecules, a process known as dielectric heating. anton-paar.comresearchgate.net

The advantages of microwave-assisted synthesis include:

Accelerated Reaction Rates: The ability to superheat solvents in sealed vessels significantly shortens reaction times. anton-paar.com

Higher Yields: Rapid heating can lead to cleaner reactions with fewer side products. researchgate.net

Energy Efficiency: Microwaves provide direct, internal heating, which is more energy-efficient than conventional methods. anton-paar.com

Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, further reducing environmental impact. For example, the synthesis of acetanilide (B955) from aniline (B41778) and acetic acid can be optimized under solvent-free microwave conditions. researchgate.net

Solvent selection is another critical aspect of green synthesis. The ideal solvent should be non-toxic, renewable, and easily recyclable. Research into green solvents for organic synthesis is ongoing, with a focus on replacing hazardous traditional solvents.

Divergent Total Synthesis Strategies for Complex Analogs

Divergent synthesis is a powerful strategy that allows for the creation of a wide range of structurally diverse compounds from a common intermediate. beilstein-journals.orgnih.gov This approach is particularly valuable for generating libraries of analogs for structure-activity relationship (SAR) studies. The core structure of "this compound," with its reactive β-ketoamide moiety, is an ideal starting point for divergent synthesis.

Key to divergent synthesis is the ability to control reaction pathways by modifying reaction conditions such as catalysts, ligands, solvents, or temperature. beilstein-journals.orgnih.gov For example, by carefully selecting the catalyst system, it is possible to direct a reaction towards the formation of different products from the same starting material. beilstein-journals.orgnih.gov This level of control is essential for efficiently exploring chemical space and discovering new molecules with desired properties.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of "this compound" is crucial for exploring its chemical and biological potential. By systematically modifying its structure, researchers can fine-tune its properties for specific applications.

Design Principles for Derivative Synthesis (e.g., for Structure-Activity Relationship Studies)

The design of new derivatives is guided by the principles of structure-activity relationship (SAR) studies. The goal of SAR is to understand how specific structural features of a molecule contribute to its activity. For "this compound," key modifications could include:

Alterations to the Benzene (B151609) Ring: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) to the aromatic ring can influence the electronic properties and steric profile of the molecule.

Modification of the β-Ketoamide Moiety: The active methylene (B1212753) group in the β-ketoamide is a handle for various chemical transformations, allowing for the introduction of new functional groups. The amide nitrogen can also be substituted. nih.gov

Changes to the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, which can impact solubility and bioavailability.

These modifications are designed to probe the interactions of the molecule with its biological target and to optimize its activity. The synthesis of enantioenriched β-ketoamides is a significant challenge due to the potential for racemization via keto-enol tautomerization. nih.gov

Synthesis of Azo Compound Derivatives

The active methylene group in "this compound" makes it a suitable coupling component for the synthesis of azo compounds. This reaction typically involves the coupling of a diazonium salt with the β-ketoamide. The resulting azo compounds are often highly colored and have found applications as dyes and pigments. The Japp-Klingemann reaction is a related transformation that can be used to synthesize hydrazones from β-ketoesters or β-ketoamides.

Synthesis of Cyclic and Fused Ring Systems (e.g., Quinazolinone, Lactam, Azepine Derivatives)

The versatile functionality of "this compound" allows for its use as a precursor in the synthesis of a variety of heterocyclic systems.

Quinazolinones: These fused heterocyclic compounds can be synthesized through cyclocondensation reactions involving anthranilic acid or its derivatives and a β-ketoamide.

Lactams: Lactams, or cyclic amides, are an important class of compounds with diverse biological activities. wikipedia.orgorganicreactions.org The synthesis of γ-lactams and other ring sizes can be achieved through various cyclization strategies. organic-chemistry.orgorganic-chemistry.org For example, intramolecular amination or reductive amination of appropriate precursors derived from "this compound" could yield lactam derivatives. organic-chemistry.orgnih.gov

Azepines: Azepines are seven-membered nitrogen-containing heterocyclic rings. slideshare.net Their synthesis often involves ring expansion reactions or cycloaddition reactions. slideshare.netyoutube.comyoutube.com For instance, the insertion of a nitrene into a benzene ring is a common method for synthesizing the azepine core. slideshare.net Derivatives of "this compound" could potentially be elaborated into precursors for azepine synthesis. Dibenzo[b,f]azepines have been synthesized using ring closure techniques. nih.gov

The synthesis of these cyclic and fused ring systems from "this compound" expands the chemical diversity accessible from this starting material, opening up new avenues for the discovery of compounds with novel properties.

Synthesis of Schiff Base Derivatives

The formation of Schiff bases, or imines, from this compound involves the condensation reaction between the ketone group of the 3-oxobutanamido moiety and a primary amine. researchgate.netiosrjournals.org This reaction is typically catalyzed by an acid or a base, or can be promoted by heat, and proceeds via a carbinolamine intermediate which then dehydrates to form the stable imine. iosrjournals.org

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone. Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond characteristic of a Schiff base. iosrjournals.org

While specific examples for the synthesis of Schiff base derivatives starting directly from this compound are not extensively documented in the provided search results, the synthesis of Schiff bases from analogous compounds, such as 4-aminobenzoic acid derivatives, is well-established. nih.gov For instance, 4-aminobenzoic acid can be condensed with various substituted benzaldehydes to yield Schiff bases. nih.gov This suggests a viable synthetic route for the target compound.

A plausible synthetic approach would involve the reaction of this compound with a variety of primary amines in a suitable solvent, such as ethanol (B145695) or methanol, often with catalytic amounts of an acid like acetic acid. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). The resulting Schiff base derivatives would be expected to be crystalline solids. researchgate.net

Below is a table of representative Schiff bases synthesized from 4-aminobenzoic acid, which serve as structural analogs for potential derivatives of this compound.

| Reactant 1 | Reactant 2 | Schiff Base Product | Reference |

| 4-Aminobenzoic acid | 2-Hydroxy-5-methylbenzaldehyde | 4-[(2-Hydroxy-5-methylbenzylidene)amino]benzoic acid | nih.gov |

| 4-Aminobenzoic acid | 2,4-Dihydroxybenzaldehyde | 4-{[2,4-Dihydroxybenzylidene]amino}benzoic acid | nih.gov |

| 4-Aminobenzoic acid | 5-Bromo-2-hydroxybenzaldehyde | 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | nih.gov |

Synthesis of Peptide and Amino Acid Conjugates

The conjugation of this compound to peptides or amino acids can be achieved through the formation of an amide bond. This typically involves the reaction of the carboxylic acid functionality with the amine group of an amino acid or peptide. To achieve this with this compound, the methyl ester would first need to be hydrolyzed to the corresponding carboxylic acid, 4-(3-oxobutanamido)benzoic acid.

The synthesis of peptides is a well-established field, with two primary methods: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). masterorganicchemistry.com For the conjugation of 4-(3-oxobutanamido)benzoic acid, both methods are theoretically applicable.

A critical aspect of peptide synthesis is the use of protecting groups to prevent unwanted side reactions. libretexts.org The amino group of the incoming amino acid is typically protected, for example, with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comlibretexts.org

The formation of the amide (peptide) bond requires the activation of the carboxylic acid group. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the deprotected amino group of the amino acid or peptide. libretexts.orgkhanacademy.org

A general procedure for the synthesis of a peptide conjugate of 4-(3-oxobutanamido)benzoic acid would involve the following steps:

Hydrolysis of the methyl ester of this compound to yield 4-(3-oxobutanamido)benzoic acid.

Protection of the amino group of the desired amino acid or peptide.

Activation of the carboxylic acid of 4-(3-oxobutanamido)benzoic acid using a coupling reagent like DCC or EDC.

Reaction of the activated carboxylic acid with the protected amino acid or peptide.

Deprotection of the newly formed conjugate to yield the final product. libretexts.org

The synthesis of amino acid analogs and their incorporation into peptides is a known strategy. For example, an amino acid analog of p-aminobenzyl-EDTA has been synthesized and incorporated into a peptide sequence using Fmoc solid-phase peptide synthesis. nih.gov This demonstrates the feasibility of incorporating non-standard residues like a derivative of 4-(3-oxobutanamido)benzoic acid into a peptide chain.

The following table outlines the general components and reagents involved in the synthesis of a peptide conjugate.

| Carboxylic Acid Component | Amino Component (N-protected) | Coupling Reagent | Resulting Conjugate Structure (Conceptual) |

| 4-(3-oxobutanamido)benzoic acid | Fmoc-Glycine | DCC | 4-(3-oxobutanamido)benzoyl-Glycine |

| 4-(3-oxobutanamido)benzoic acid | Boc-Alanine | EDC | 4-(3-oxobutanamido)benzoyl-Alanine |

| 4-(3-oxobutanamido)benzoic acid | Fmoc-Leucine | DCC | 4-(3-oxobutanamido)benzoyl-Leucine |

Characterization and Structural Elucidation

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds by examining the interaction of electromagnetic radiation with the substance.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for Methyl 4-(3-oxobutanamido)benzoate would be expected to show distinct signals corresponding to each unique proton environment. Key expected signals would include those for the aromatic protons on the benzoate (B1203000) ring, the methoxy protons of the ester group, the methylene (B1212753) protons, and the methyl protons of the oxobutanamido moiety. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule.

¹³C NMR: A carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. Expected signals would include those for the carbonyl carbons of the ester and amide groups, the aromatic carbons, the methoxy carbon, and the carbons of the aliphatic chain.

A detailed analysis of predicted ¹H and ¹³C NMR data is crucial for the definitive structural confirmation of the compound.

Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands indicating its key functional groups. These would include:

N-H stretching vibrations for the secondary amide.

C=O stretching vibrations for the ester, amide, and ketone groups.

C-O stretching for the ester group.

Aromatic C=C and C-H stretching and bending vibrations.

The precise wavenumbers of these bands help confirm the presence and chemical environment of these functional groups.

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of 235.24. The fragmentation pattern would offer further structural clues, showing characteristic losses of fragments like the methoxy group (-OCH₃) or parts of the butanamido side chain.

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion. The calculated exact mass for C₁₂H₁₃NO₄ is 235.08446 Da. lookchem.com An experimental HRMS measurement confirming this value would definitively establish the compound's elemental composition.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. This compound, containing a substituted benzene (B151609) ring, is expected to absorb UV radiation. The spectrum would show one or more absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic system. The position and intensity of these absorptions can be influenced by the substituents on the benzene ring.

Crystallographic Analysis

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the synthesis and analysis of organic compounds, providing essential tools for the separation, identification, and quantification of components within a mixture. In the context of this compound, these techniques are indispensable for monitoring the progress of its synthesis and for assessing the purity of the final product. Thin Layer Chromatography (TLC), among other methods, offers a rapid and effective means to achieve these analytical goals.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely utilized chromatographic technique for the qualitative analysis of organic compounds. Its application in the context of this compound is primarily for monitoring the acetoacetylation of methyl 4-aminobenzoate (B8803810), the precursor for its synthesis. This method allows for the visual tracking of the consumption of starting materials and the formation of the product, as well as the detection of any potential byproducts.

The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (typically silica gel) and the mobile phase (a solvent or a mixture of solvents). The choice of the eluent system is critical for achieving a clear separation of the spots corresponding to the starting material, product, and any impurities.

In a typical synthesis, the reaction progress is monitored by taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate. For the synthesis of this compound from methyl 4-aminobenzoate, a common mobile phase used for TLC analysis is a mixture of hexanes and ethyl acetate. For instance, a 50:50 (v/v) mixture of hexanes and ethyl acetate has been used to monitor the synthesis of the precursor, methyl 4-aminobenzoate rsc.org. While specific Rf values for this compound are not extensively reported in the literature, the polarity of the molecule can be inferred from its structure, which guides the selection of an appropriate solvent system.

The visualization of the spots on the TLC plate is typically achieved under UV light, especially if the compounds are UV-active, which is the case for aromatic compounds like this compound.

The following table summarizes a hypothetical TLC analysis for monitoring the synthesis of this compound. The Rf values are illustrative and would need to be determined experimentally.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) | Visualization |

| Methyl 4-aminobenzoate | 1:1 | ~0.6 | UV Light (254 nm) |

| This compound | 1:1 | ~0.4 | UV Light (254 nm) |

Note: The Rf values are estimates and can vary depending on the exact experimental conditions, such as the specific brand of TLC plates, chamber saturation, and temperature.

The difference in the Rf values between the starting material (methyl 4-aminobenzoate) and the product (this compound) is due to the change in polarity. The introduction of the acetoacetamido group increases the polarity of the molecule, leading to stronger interactions with the polar silica gel stationary phase and consequently, a lower Rf value compared to the less polar starting amine. By observing the disappearance of the spot corresponding to methyl 4-aminobenzoate and the appearance and intensification of the spot for this compound, the progress of the reaction can be effectively monitored until completion.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about energy, geometry, and various electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For Methyl 4-(3-oxobutanamido)benzoate, DFT calculations would typically be employed to:

Optimize the molecular geometry to find its most stable three-dimensional structure.

Calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

Determine electronic properties like dipole moment and polarizability.

Predict spectroscopic signatures, including NMR chemical shifts and vibrational frequencies.

Future DFT studies on this molecule would likely involve various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to ensure the accuracy of the calculated properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity.

HOMO: Represents the ability to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between these two orbitals is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, while a large gap implies higher stability.

For this compound, this analysis would pinpoint the most reactive sites and predict its behavior in chemical reactions.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack.

Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

Neutral Regions (Green): Indicate areas of neutral potential.

An MEP map of this compound would visually identify the electron-rich oxygen and nitrogen atoms and any electron-deficient hydrogen atoms, providing a guide to its intermolecular interactions.

Computational Analysis of Vibrational Spectra

Theoretical calculations of vibrational spectra (Infrared and Raman) are used to predict the frequencies of molecular vibrations. By comparing the computed spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For this compound, this would involve calculating the harmonic frequencies and their corresponding intensities, which helps in the interpretation of experimental spectroscopic data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into:

Its conformational flexibility and the preferred shapes it adopts.

The patterns of its interactions with surrounding solvent molecules, including hydrogen bonding.

Its dynamic behavior at different temperatures and pressures.

These simulations bridge the gap between static quantum chemical calculations and the dynamic reality of molecular systems.

Theoretical Studies of Reaction Mechanisms and Energy Profiles

Theoretical studies can be conducted to map out the entire pathway of a chemical reaction involving this compound. This involves:

Identifying the structures of reactants, transition states, intermediates, and products.

Calculating the activation energies required to overcome reaction barriers.

Such studies are invaluable for understanding how the compound might be synthesized or how it might degrade, providing a detailed, step-by-step view of the chemical transformation.

While specific research on this compound is currently lacking, the application of these established computational methods holds the potential to unlock a comprehensive understanding of its chemical nature.

Computational Predictions of Molecular Interactions and Adsorption Behavior

Computational chemistry provides powerful tools to predict how a molecule like this compound will interact with other molecules or surfaces. These predictions are crucial for understanding its chemical reactivity, solubility, and potential applications in various fields.

Molecular Interactions: The interactions of this compound would be governed by the functional groups present in its structure: the ester group, the amide linkage, and the keto group. Computational methods such as Density Functional Theory (DFT) and various molecular mechanics force fields can be employed to model these interactions. These models can predict the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions between molecules of this compound or with other chemical species. For instance, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ester and keto carbonyl groups are effective hydrogen bond acceptors. The benzene (B151609) ring can also participate in π-π stacking interactions.

Adsorption Behavior: The adsorption of this compound onto a surface is a key parameter in applications such as chromatography, catalysis, and material science. Computational simulations can model the adsorption process by calculating the interaction energies between the molecule and a given surface. These simulations can reveal the preferred orientation of the molecule on the surface and the strength of the adsorption. The results of such studies can help in the design of materials with specific affinities for this molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in the crystalline state. This analysis is based on the electron distribution of a molecule calculated from X-ray diffraction data. The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts. The dnorm surface highlights contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue.

Furthermore, the 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. This plot shows the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively.

Analysis of a Structurally Related Compound:

As a case study, a Hirshfeld surface analysis was performed on reaction products derived from acetoacetanilide (B1666496), a compound that shares the acetoacetamide moiety with this compound. mdpi.comnih.govresearchgate.net The analysis of one of these products revealed the following contributions of different intermolecular contacts to the Hirshfeld surface: mdpi.com

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 37.9 |

| H···C | 24.9 |

| H···O | Not specified in detail |

| H···N | Not specified in detail |

This data is for an acetoacetanilide-based reaction product and is presented as an illustrative example. mdpi.com

The analysis indicated that H···H interactions are the most significant, which is common for organic molecules. mdpi.com The H···C contacts, corresponding to H···π interactions, also play a substantial role in the crystal packing. mdpi.com For this compound, one would expect a similar distribution of contacts, with significant contributions from H···H, H···C, and H···O interactions due to the presence of the benzene ring and multiple oxygen atoms.

Mechanistic Studies of Chemical Transformations

Reaction Pathway Elucidation for Compound Formation and Derivatization

The primary pathway for the synthesis of Methyl 4-(3-oxobutanamido)benzoate involves the acylation of an aromatic amine with a β-keto ester derivative. Specifically, it is formed through the reaction of methyl 4-aminobenzoate (B8803810) with diketene (B1670635) or by the transamidation with ethyl acetoacetate.

The mechanism for the reaction with diketene proceeds through the nucleophilic attack of the amino group of methyl 4-aminobenzoate on one of the carbonyl carbons of diketene. This is followed by the opening of the four-membered ring to yield the final acetoacetamide product.

Alternatively, the condensation reaction between methyl 4-aminobenzoate and a β-keto ester like ethyl acetoacetate involves the nucleophilic attack of the amine on the ester carbonyl. This forms a tetrahedral intermediate, which then eliminates ethanol (B145695) to form the stable amide bond. This reaction is often facilitated by heat or a catalyst to drive the equilibrium toward the product.

Derivatization of this compound often targets the active methylene (B1212753) group situated between the two carbonyls. This site is readily deprotonated by a base to form a stabilized enolate. This nucleophilic enolate can then participate in various multicomponent reactions, for instance, with aromatic aldehydes and cyanomethylene reagents to produce complex heterocyclic structures like 4H-pyran and 1,4-dihydropyridine derivatives nih.gov.

Table 1: Common Reactions and Mechanisms

| Reaction Type | Reactants | Key Mechanistic Steps | Product Class |

|---|---|---|---|

| Synthesis | Methyl 4-aminobenzoate + Diketene | Nucleophilic attack, ring-opening | β-Ketoamide |

| Synthesis | Methyl 4-aminobenzoate + Ethyl acetoacetate | Nucleophilic acyl substitution, elimination of ethanol | β-Ketoamide |

| Derivatization | this compound + Aldehyde + Malononitrile | Knoevenagel condensation, Michael addition, cyclization | 4H-Pyran |

Mechanistic Aspects of Amide Bond Formation

The mechanism can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of the acetoacetylating agent (e.g., the ester carbonyl of ethyl acetoacetate).

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom has a positive charge.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the leaving group (e.g., the ethoxy group), making it a better leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (ethanol).

Deprotonation: A final deprotonation step from the nitrogen atom yields the neutral amide product and regenerates the catalyst if one is used.

This process is fundamental in organic synthesis, and its efficiency can be influenced by catalysts, temperature, and the specific nature of the reactants and leaving groups. nih.govyoutube.com

Investigation of Rearrangement Reactions

While this compound itself is not typically subject to rearrangements like the Pinacol or vinyl cation rearrangements under standard conditions, its derivatives or reaction intermediates can undergo such transformations. For example, a acs.orgacs.org-sigmatropic sulfonium rearrangement has been reported as a method to access enantioenriched β-ketoamides, which are structurally related. nih.govresearchgate.net This type of rearrangement involves the addition of a sulfinimine to a keteniminium ion generated from an amide, followed by a concerted acs.orgacs.org-sigmatropic shift. nih.gov

Another relevant rearrangement in the broader context of amide synthesis from ketones is the Beckmann rearrangement. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This reaction involves the acid-catalyzed rearrangement of an oxime, derived from a ketone, to a substituted amide. wikipedia.orgmasterorganicchemistry.com Although not a direct rearrangement of the target compound, it represents a potential synthetic route to analogous amide structures where the connectivity of the atoms is altered. The mechanism involves protonation of the oxime's hydroxyl group, creating a good leaving group (water). As water departs, a 1,2-alkyl shift occurs, leading to a nitrilium ion intermediate, which is then attacked by water and tautomerizes to the final amide product. chemistrysteps.com

Tautomeric Equilibria Analysis

This compound, as a β-dicarbonyl compound, exists as a mixture of tautomers in equilibrium: the keto form and the enol form. acs.orgpearson.comresearchgate.net This keto-enol tautomerism is a fundamental characteristic of β-dicarbonyl compounds. acs.orgpearson.com

Keto Form: This is the structure as typically drawn, containing two distinct carbonyl groups (a ketone and an amide).

Enol Form: In this form, a proton from the central methylene group (-CH2-) migrates to the ketonic oxygen, forming a hydroxyl group (-OH) and a carbon-carbon double bond (C=C). This enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. Furthermore, the resulting conjugated system contributes to its stability. vedantu.com

The position of this equilibrium is highly dependent on the solvent. researchgate.netcdnsciencepub.com In nonpolar solvents, the enol form is often favored due to the stability gained from the internal hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as the solvent molecules can form intermolecular hydrogen bonds, disrupting the internal hydrogen bonding of the enol form. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this equilibrium by observing the distinct signals for the protons and carbons in each tautomeric form. acs.orgcdnsciencepub.com

Advanced Applications in Chemical Research

Corrosion Inhibition Studies

Based on a comprehensive review of publicly available scientific literature, there is currently no research data on the application of Methyl 4-(3-oxobutanamido)benzoate in the field of corrosion inhibition. Extensive searches of chemical and materials science databases have not yielded any studies detailing its efficacy, mechanism, or potential use as a corrosion inhibitor for any type of metal or alloy in various corrosive environments.

Therefore, no detailed research findings or data tables on its performance in corrosion inhibition can be provided.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.